Ethyl 4-fluoro-3-vinylbenzoate
Overview
Description
Ethyl 4-fluoro-3-vinylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom at the fourth position and a vinyl group at the third position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-vinylbenzoate typically involves the esterification of 4-fluoro-3-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-3-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-fluoro-3-vinylbenzaldehyde or 4-fluoro-3-vinylbenzoic acid.
Reduction: 4-fluoro-3-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-3-vinylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-vinylbenzoate depends on its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the vinyl group can participate in covalent bonding with biological macromolecules. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-vinylbenzoate can be compared with other similar compounds such as:
Ethyl 4-fluorobenzoate: Lacks the vinyl group, which may result in different reactivity and applications.
Ethyl 3-vinylbenzoate: Lacks the fluorine atom, which can affect its binding properties and biological activity.
Ethyl 4-chloro-3-vinylbenzoate:
The unique combination of the fluorine atom and vinyl group in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-ethenyl-4-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWISXQIBPNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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